Cas no 32938-48-0 (4-(Bromomethyl)-2-chloropyridine hydrobromide)

4-(Bromomethyl)-2-chloropyridine hydrobromide is a versatile brominated pyridine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl and chloro substituents make it a valuable building block for constructing more complex heterocyclic compounds, particularly in medicinal chemistry applications. The hydrobromide salt form enhances stability and handling characteristics. This compound is particularly useful in nucleophilic substitution reactions, cross-coupling methodologies, and as a precursor for functionalized pyridine scaffolds. Its well-defined reactivity profile allows for selective modifications, facilitating the development of targeted molecular structures. The crystalline nature of the material ensures consistent purity, which is critical for reproducible synthetic outcomes in research and industrial settings.
4-(Bromomethyl)-2-chloropyridine hydrobromide structure
32938-48-0 structure
Product name:4-(Bromomethyl)-2-chloropyridine hydrobromide
CAS No:32938-48-0
MF:C6H6Br2ClN
Molecular Weight:287.3795
MDL:MFCD28144974
CID:2092978

4-(Bromomethyl)-2-chloropyridine hydrobromide 化学的及び物理的性質

名前と識別子

    • 4-(Bromomethyl)-2-chloropyridine hydrobromide
    • 4-(bromomethyl)-2-chloropyridine;hydrobromide
    • 4-(BROMOMETHYL)-2-CHLOROPYRIDINE HBR
    • A875473
    • MDL: MFCD28144974
    • インチ: 1S/C6H5BrClN.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
    • InChIKey: KNSPYHSMERJTMS-UHFFFAOYSA-N
    • SMILES: BrC([H])([H])C1C([H])=C([H])N=C(C=1[H])Cl.Br[H]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 89.1
  • トポロジー分子極性表面積: 12.9

4-(Bromomethyl)-2-chloropyridine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM124945-250mg
4-(bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95%
250mg
$182 2023-02-18
eNovation Chemicals LLC
D752518-1g
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95+%
1g
$535 2023-09-04
TRC
B994323-50mg
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0
50mg
90.00 2021-08-15
eNovation Chemicals LLC
Y1215646-5g
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95%
5g
$1500 2024-06-03
Chemenu
CM124945-1g
4-(bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95%
1g
$337 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B71850-1g
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95%
1g
¥3015.0 2022-10-09
Alichem
A029182059-1g
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95%
1g
$370.80 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1766744-250mg
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 98%
250mg
¥5416.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1766744-1g
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 98%
1g
¥10896.00 2024-05-19
Crysdot LLC
CD11144233-5g
4-(Bromomethyl)-2-chloropyridine hydrobromide
32938-48-0 95+%
5g
$1070 2024-07-16

4-(Bromomethyl)-2-chloropyridine hydrobromide 関連文献

4-(Bromomethyl)-2-chloropyridine hydrobromideに関する追加情報

Introduction to 4-(Bromomethyl)-2-chloropyridine hydrobromide (CAS No. 32938-48-0)

4-(Bromomethyl)-2-chloropyridine hydrobromide is a significant intermediate in the field of pharmaceutical and agrochemical synthesis, characterized by its unique structural properties that make it highly versatile for various chemical transformations. This compound, identified by the CAS number 32938-48-0, has garnered considerable attention in recent years due to its role in the development of novel bioactive molecules. The presence of both a bromomethyl group and a chloropyridine core provides a rich framework for further functionalization, enabling chemists to explore diverse synthetic pathways.

The bromomethyl substituent on the pyridine ring is particularly noteworthy, as it serves as an excellent nucleophilic site for introducing alkyl or aryl groups through addition reactions. This feature is exploited in the synthesis of complex heterocyclic compounds, where the bromomethyl group can undergo reactions such as Michael additions, cross-coupling, or alkylation. In contrast, the chloropyridine moiety offers additional reactivity, allowing for nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. Together, these functional groups make 4-(Bromomethyl)-2-chloropyridine hydrobromide a valuable building block in medicinal chemistry.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing pharmacophores for drug discovery. For instance, studies have demonstrated its effectiveness in generating substituted pyridines that exhibit antimicrobial and anticancer properties. The ability to modify both the bromomethyl and chloropyridine positions allows for fine-tuning of biological activity, making this intermediate particularly useful for high-throughput screening programs. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in inflammatory pathways, showcasing its potential in therapeutic applications.

The hydrobromide salt form of 4-(Bromomethyl)-2-chloropyridine hydrobromide enhances its solubility and stability, making it more accessible for industrial-scale applications. This salt form is often preferred in pharmaceutical synthesis due to its improved handling characteristics and compatibility with various reaction conditions. The hydrobromide counterion also contributes to the compound's crystallinity, which is advantageous for purification and formulation purposes. Such properties have made it a staple in synthetic libraries used by pharmaceutical companies worldwide.

In the realm of agrochemicals, 4-(Bromomethyl)-2-chloropyridine hydrobromide has been employed in the development of novel pesticides and herbicides. Its structural features allow for the creation of compounds that interact selectively with biological targets in plants and pests. For example, derivatives of this intermediate have shown promise as growth regulators or insecticidal agents by modulating key enzymatic pathways. The versatility of this compound underscores its importance not only in drug discovery but also in sustainable agriculture.

The synthesis of 4-(Bromomethyl)-2-chloropyridine hydrobromide typically involves multi-step processes starting from commercially available pyridine derivatives. Advanced catalytic systems have been developed to improve yield and selectivity during these transformations. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the bromomethyl group efficiently. Additionally, recent innovations in green chemistry have focused on minimizing waste and energy consumption in its production, aligning with global efforts toward sustainable chemical manufacturing.

From a mechanistic perspective, understanding the reactivity of 4-(Bromomethyl)-2-chloropyridine hydrobromide has provided insights into fundamental chemical processes relevant to organic synthesis. The interplay between electrophilic and nucleophilic substitution reactions on the pyridine ring has been extensively studied using computational methods and spectroscopic techniques. These studies not only enhance our understanding of reaction mechanisms but also inform the design of more efficient synthetic strategies.

The impact of 4-(Bromomethyl)-2-chloropyridine hydrobromide extends beyond academic research; it has found practical applications in industrial settings where precision and scalability are paramount. Pharmaceutical manufacturers often incorporate this intermediate into multi-step syntheses due to its reliability and reproducibility. Its role in producing active pharmaceutical ingredients (APIs) underscores its significance in modern drug development pipelines.

Future directions in research may focus on expanding the scope of transformations possible with 4-(Bromomethyl)-2-chloropyridine hydrobromide, particularly through transition-metal catalysis or photoredox chemistry. Such advancements could unlock new synthetic pathways for complex molecules with therapeutic potential. Furthermore, exploring its applications in material science—such as organic electronics or coordination chemistry—may reveal additional utility beyond traditional pharmaceutical uses.

In conclusion,4-(Bromomethyl)-2-chloropyridine hydrobromide (CAS No. 32938-48-0) remains a cornerstone compound in synthetic chemistry due to its unique reactivity and broad applicability. Its role in developing novel bioactive molecules continues to drive innovation across multiple industries. As research progresses, this versatile intermediate will undoubtedly continue to play a pivotal role in shaping the future of chemical synthesis.

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